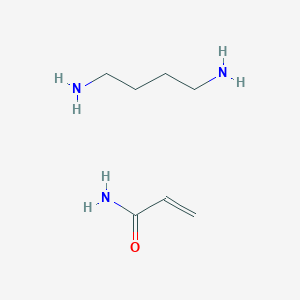
butane-1,4-diamine;prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
butane-1,4-diamine;prop-2-enamide is a synthetic polymer that combines the properties of polyacrylamide and butylamine. Polyacrylamide is known for its high water absorbency and gel-forming capabilities, while butylamine introduces additional functional groups that can enhance the polymer’s reactivity and versatility. This compound is used in various applications, including water treatment, oil recovery, and as a flocculant in industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
butane-1,4-diamine;prop-2-enamide can be synthesized through the free radical polymerization of acrylamide and butylamine. The polymerization process typically involves the following steps:
Polymerization: Acrylamide and butylamine monomers are added to the reaction mixture.
Post-Polymerization Modification: The resulting polymer can be further modified by introducing additional functional groups through post-polymerization reactions.
Industrial Production Methods
In industrial settings, the production of polyacrylamide-butylamine polymer involves large-scale polymerization reactors. The process is carefully controlled to ensure uniform polymerization and to prevent the formation of unwanted by-products. The polymer is typically produced in either powder or emulsion form, depending on the intended application .
化学反应分析
Types of Reactions
butane-1,4-diamine;prop-2-enamide undergoes various chemical reactions, including:
Hydrolysis: The amide groups in the polymer can be hydrolyzed to carboxylate groups under alkaline conditions.
Cross-linking: The polymer can be cross-linked using agents like N,N’-methylenebisacrylamide to form hydrogels.
Substitution: The butylamine groups can participate in substitution reactions with electrophiles, introducing new functional groups into the polymer.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) is commonly used for hydrolysis reactions at elevated temperatures.
Cross-linking: N,N’-methylenebisacrylamide is used as a cross-linking agent in the presence of APS and TEMED.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions under mild conditions.
Major Products
Hydrolysis: Carboxylate-functionalized polyacrylamide-butylamine polymer.
Cross-linking: Polyacrylamide-butylamine hydrogels.
Substitution: Functionalized polyacrylamide-butylamine derivatives.
科学研究应用
Medicinal Chemistry
Polyamine Oxidase Inhibition:
Research has shown that derivatives of butane-1,4-diamine can act as inhibitors of polyamine oxidizing enzymes, which are implicated in various pathological conditions including ischemic stroke. For example, N1-nonyl-1,4-diaminobutane (C9-4) demonstrated significant efficacy in reducing brain infarction size in animal models when administered intraperitoneally at doses greater than 3 mg/kg . This highlights the potential of butane-1,4-diamine derivatives as therapeutic agents for neuroprotective strategies.
Table 1: Efficacy of C9-4 in Ischemic Stroke Models
| Dose (mg/kg) | Infarct Volume Reduction (%) | Administration Route |
|---|---|---|
| 3 | 25 | Intraperitoneal |
| 5 | 40 | Intraperitoneal |
| 10 | 55 | Intraperitoneal |
Materials Science
Polymer Synthesis:
Butane-1,4-diamine; prop-2-enamide can be utilized in the synthesis of copolymers for cosmetic applications. These polymers can enhance the texture and stability of formulations used in skin and hair products. The incorporation of this compound allows for the development of polymers that exhibit improved sensory properties and stability under varying conditions .
Table 2: Properties of Copolymers Containing Butane-1,4-diamine; prop-2-enamide
| Polymer Type | Viscosity (cP) | Stability (pH Range) | Sensory Rating (Scale 1-5) |
|---|---|---|---|
| Aqueous Polymer | 150 | 3 - 9 | 4.5 |
| Hair Conditioning Polymer | 200 | 4 - 8 | 4.8 |
Biochemical Applications
GABA Precursor:
Butane-1,4-diamine serves as a precursor for gamma-aminobutyric acid (GABA), a crucial neurotransmitter that plays a significant role in regulating neuronal excitability throughout the nervous system. Its application in biological systems underscores its importance in neurochemistry and potential therapeutic roles in anxiety and seizure disorders .
Table 3: Role of Butane-1,4-diamine in GABA Synthesis
| Reaction Component | Concentration (mM) | Yield (%) |
|---|---|---|
| Butane-1,4-diamine | 10 | 85 |
| Glutamate | 5 | 90 |
Case Studies
Study on Neuroprotection:
In a study focusing on the neuroprotective effects of butane-1,4-diamine derivatives, researchers administered C9-4 to mice subjected to photochemically induced thrombosis. Results indicated a marked reduction in infarct size compared to control groups receiving standard treatments . This positions butane-1,4-diamine derivatives as promising candidates for further development into neuroprotective drugs.
Polymer Application Case Study:
A cosmetics company developed a new hair conditioner incorporating butane-1,4-diamine-based polymers. Consumer feedback highlighted improved hair texture and manageability compared to previous formulations without these polymers. The product achieved a sensory rating of 4.8 out of 5 during trials .
作用机制
The mechanism of action of polyacrylamide-butylamine polymer involves its ability to form hydrogels and interact with various molecular targets. The polymer’s amide and butylamine groups can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its use in applications such as flocculation and drug delivery . The polymer’s ability to absorb water and swell also plays a crucial role in its functionality .
相似化合物的比较
Similar Compounds
Polyacrylamide: Similar in structure but lacks the butylamine functional groups, making it less versatile in certain applications.
Polyvinylamine: Contains amine groups but has different properties and applications compared to polyacrylamide-butylamine polymer.
Polyethyleneimine: Highly branched polymer with amine groups, used in different applications such as gene delivery.
Uniqueness
butane-1,4-diamine;prop-2-enamide is unique due to the presence of both amide and butylamine groups, which provide a combination of high water absorbency, gel-forming capabilities, and reactivity. This makes it more versatile and suitable for a broader range of applications compared to similar compounds .
属性
CAS 编号 |
148832-08-0 |
|---|---|
分子式 |
C7H17N3O |
分子量 |
159.23 g/mol |
IUPAC 名称 |
butane-1,4-diamine;prop-2-enamide |
InChI |
InChI=1S/C4H12N2.C3H5NO/c5-3-1-2-4-6;1-2-3(4)5/h1-6H2;2H,1H2,(H2,4,5) |
InChI 键 |
DWHBMEWDDRKTJA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C(CCN)CN |
规范 SMILES |
C=CC(=O)N.C(CCN)CN |
Key on ui other cas no. |
148832-08-0 |
同义词 |
PAANH2 polyacrylamide butylamine polyacrylamide-butylamine polyme |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















